molecular formula C17H12N2O3S B2600418 3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one CAS No. 866896-72-2

3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

Cat. No. B2600418
M. Wt: 324.35
InChI Key: NGRFJSDLZJUVAK-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one” is a complex organic molecule that belongs to the class of compounds known as pyrido[2,3-d]pyrimidines . These compounds are characterized by a pyrimidine ring fused to a pyridine ring . They are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, hypotensive, and antihistaminic activities .


Molecular Structure Analysis

The molecular structure of “3-(4-methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one” is characterized by a pyrimidine ring fused to a pyridine ring . The X-ray diffraction analysis reveals that all ring atoms in the benzo[4,5]furo[3,2-d]pyrimidinone moieties are almost coplanar .

Scientific Research Applications

Chemical Structure and Crystal Packing

In the study of crystal structure and chemical interactions, a compound structurally related to 3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one was investigated to understand its crystalline form. The analysis revealed a U-shaped channel around a chain of twisted pyrimidine rings, demonstrating the compound's potential in forming supramolecular arrays through hydrogen bonding and weak intermolecular interactions. This insight is crucial for the development of materials with specific molecular arrangements for pharmaceutical and material science applications (Kaur et al., 2012).

Synthesis and Pharmacological Activities

A derivative of the compound showed significant potential in the synthesis of novel heterocyclic compounds with analgesic and anti-inflammatory properties. By undergoing specific chemical reactions, this derivative facilitated the creation of compounds with high inhibitory activity on cyclooxygenase enzymes, highlighting its application in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Heterocyclic Synthesis

The compound's derivatives have been utilized in synthesizing sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives. These derivatives play a significant role in pharmaceutical chemistry, offering a platform for developing antibacterial and fungicidal agents. This application underscores the importance of such compounds in contributing to the diversity of heterocyclic chemistry and its implications in medicinal chemistry (Sarojini et al., 2015).

Material Science Application

In material science, related compounds have been synthesized to create transparent polyimides with high refractive indices and small birefringences. These materials demonstrate good thermomechanical stabilities, making them suitable for optical applications where high performance and durability are required (Tapaswi et al., 2015).

Antitumor Activity

Research into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives derived from the compound has shown promising antitumor activity. These derivatives were tested against various human cancer cell lines, demonstrating the potential of such compounds in developing novel anticancer therapies (Hafez & El-Gazzar, 2017).

properties

CAS RN

866896-72-2

Product Name

3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

Molecular Formula

C17H12N2O3S

Molecular Weight

324.35

IUPAC Name

3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C17H12N2O3S/c1-21-11-8-6-10(7-9-11)19-16(20)15-14(18-17(19)23)12-4-2-3-5-13(12)22-15/h2-9H,1H3,(H,18,23)

InChI Key

NGRFJSDLZJUVAK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S

solubility

not available

Origin of Product

United States

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